7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and 4-methoxybenzaldehyde.
Formation of Intermediates: The initial steps involve the formation of intermediates through reactions such as alkylation, chlorination, and condensation.
Final Coupling: The final step involves the coupling of the intermediates under specific reaction conditions, such as the presence of a base or catalyst, to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Industrial processes often optimize reaction conditions to maximize yield and purity.
Scaling Up: The synthesis is scaled up from laboratory to industrial scale, ensuring that the process is economically viable and environmentally friendly.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of purine derivatives.
Biology
In biological research, the compound is investigated for its potential as a therapeutic agent. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential use in treating various diseases. Its biological activity may make it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione shares similarities with other purine derivatives, such as caffeine and theobromine.
Structural Analogues: Compounds with similar structures may include other xanthine derivatives and hydrazino-substituted purines.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methoxy groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
478253-46-2 |
---|---|
Molecular Formula |
C20H23ClN6O3 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H23ClN6O3/c1-12(21)10-11-27-16-17(25(3)20(29)26(4)18(16)28)22-19(27)24-23-13(2)14-6-8-15(30-5)9-7-14/h6-10H,11H2,1-5H3,(H,22,24)/b12-10+,23-13+ |
InChI Key |
BIIXGMLDTPXDBP-JKQBSQSDSA-N |
Isomeric SMILES |
C/C(=C\CN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C)/Cl |
Canonical SMILES |
CC(=CCN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C)Cl |
Origin of Product |
United States |
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